4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, featuring fluorine and methoxy substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine substituents can be replaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds.
Esterification: Esters of this compound.
Reduction: 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzyl alcohol.
Scientific Research Applications
4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties, such as thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the methoxy group can influence the compound’s solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the additional fluorine substituent.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the methoxy group.
4-Methoxyphenylboronic acid: Similar aromatic structure but with a boronic acid group instead of the carboxylic acid
Uniqueness
4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-5-2-8(6-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQAWRLESMROPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681288 |
Source
|
Record name | 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178297-92-1 |
Source
|
Record name | 3',5-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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